[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate
[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0823303
InChI:
InChI=1S/C20H21FN2O3/c1-13-8-19-20(9-14(13)2)23(12-22-19)10-18(26-15(3)24)11-25-17-6-4-16(21)5-7-17/h4-9,12,18H,10-11H2,1-3H3
SMILES:
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)F)OC(=O)C
Molecular Formula:
C20H21FN2O3
Molecular Weight:
356.4 g/mol
[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate
CAS No.:
Cat. No.: VC0823303
Molecular Formula: C20H21FN2O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21FN2O3 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | [1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate |
| Standard InChI | InChI=1S/C20H21FN2O3/c1-13-8-19-20(9-14(13)2)23(12-22-19)10-18(26-15(3)24)11-25-17-6-4-16(21)5-7-17/h4-9,12,18H,10-11H2,1-3H3 |
| Standard InChI Key | IJRUIMVVRXOVID-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)F)OC(=O)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)F)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator